molecular formula C4H6N2O4 B12331013 2-(4-Oxo-4,5-dihydro-1,2,5-oxadiazol-3-yl)acetic acid

2-(4-Oxo-4,5-dihydro-1,2,5-oxadiazol-3-yl)acetic acid

Cat. No.: B12331013
M. Wt: 146.10 g/mol
InChI Key: QGSROOIBYRYOQP-UHFFFAOYSA-N
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Description

2-(4-Oxo-4,5-dihydro-1,2,5-oxadiazol-3-yl)acetic acid is a heterocyclic compound that contains an oxadiazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxadiazole ring imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Oxo-4,5-dihydro-1,2,5-oxadiazol-3-yl)acetic acid typically involves the cyclization of hydrazides with carbon dioxide or other carbonyl-containing reagents. One common method involves the reaction of hydrazides with carbon dioxide in the presence of a base to form the oxadiazole ring . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-Oxo-4,5-dihydro-1,2,5-oxadiazol-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

    Reduction: Reduction reactions can modify the oxadiazole ring, leading to the formation of dihydro-oxadiazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the oxadiazole ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or THF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxadiazole N-oxides, while reduction reactions can produce dihydro-oxadiazole derivatives.

Scientific Research Applications

2-(4-Oxo-4,5-dihydro-1,2,5-oxadiazol-3-yl)acetic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 2-(4-Oxo-4,5-dihydro-1,2,5-oxadiazol-3-yl)acetic acid exerts its effects is primarily through its interaction with biological targets. The oxadiazole ring can interact with enzymes and receptors, leading to the inhibition of specific biological pathways. For example, its antimicrobial activity is thought to result from the inhibition of bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole: Another oxadiazole derivative with similar chemical properties but different biological activities.

    1,3,4-Oxadiazole: Known for its use in medicinal chemistry as a scaffold for drug development.

    2,5-Dihydro-1,2,4-oxadiazole: Shares structural similarities but has distinct reactivity and applications.

Uniqueness

2-(4-Oxo-4,5-dihydro-1,2,5-oxadiazol-3-yl)acetic acid is unique due to its specific substitution pattern on the oxadiazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C4H6N2O4

Molecular Weight

146.10 g/mol

IUPAC Name

2-(4-oxo-1,2,5-oxadiazolidin-3-yl)acetic acid

InChI

InChI=1S/C4H6N2O4/c7-3(8)1-2-4(9)6-10-5-2/h2,5H,1H2,(H,6,9)(H,7,8)

InChI Key

QGSROOIBYRYOQP-UHFFFAOYSA-N

Canonical SMILES

C(C1C(=O)NON1)C(=O)O

Origin of Product

United States

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